molecular formula C34H66O5 B12663879 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate CAS No. 68818-55-3

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate

Cat. No.: B12663879
CAS No.: 68818-55-3
M. Wt: 554.9 g/mol
InChI Key: AURQCRBEJUZCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate is a chemical compound that belongs to the class of esters. It is derived from 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 150-180°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol and myristic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding aldehydes or ketones.

Scientific Research Applications

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with biological membranes and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the parent alcohol and fatty acid. These products can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate can be compared with other similar compounds such as:

    2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of myristic acid, leading to different physical properties and applications.

    2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dioleate: Contains oleic acid, which introduces unsaturation and affects the compound’s reactivity and stability.

    Trimethylolpropane triester: A related compound with three ester groups, used in similar applications but with different properties due to the additional esterification.

The uniqueness of this compound lies in its specific combination of myristic acid and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, which imparts distinct physical and chemical properties suitable for various applications.

Properties

IUPAC Name

[2-(hydroxymethyl)-2-(tetradecanoyloxymethyl)butyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-32(36)38-30-34(6-3,29-35)31-39-33(37)28-26-24-22-20-18-16-14-12-10-8-5-2/h35H,4-31H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURQCRBEJUZCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218921
Record name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68818-55-3
Record name 1,1′-[2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl] ditetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68818-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dimyristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.